2'-Methoxy-4'-(trifluoromethoxy)acetophenone
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Overview
Description
2’-Methoxy-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an acetophenone core. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a methoxyacetophenone precursor using specialized reagents . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 2’-Methoxy-4’-(trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-4’-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetophenone group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2’-Methoxy-4’-(trifluoromethoxy)acetophenone is utilized in various scientific research fields, including:
Biology: The compound is used in biochemical assays and studies involving enzyme interactions due to its unique functional groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Methoxy-4’-(trifluoromethoxy)acetophenone involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Methoxy-4’-(trifluoromethoxy)acetophenone include:
- 2’-Hydroxy-5’-methoxyacetophenone
- 3’,4’-Dimethoxy-2’-hydroxychalcone
- 4’-(Trifluoromethyl)acetophenone
Uniqueness
What sets 2’-Methoxy-4’-(trifluoromethoxy)acetophenone apart is the presence of both methoxy and trifluoromethoxy groups, which confer unique chemical properties. These groups enhance the compound’s reactivity and its ability to participate in specific chemical reactions, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJXZPRMMJVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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